1-chloro-2-ethynyl-4-nitrobenzene
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Overview
Description
1-Chloro-2-ethynyl-4-nitrobenzene is an organic compound with the molecular formula C8H4ClNO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethynyl group, and a nitro group attached to the benzene ring
Preparation Methods
The synthesis of 1-chloro-2-ethynyl-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-chloro-2-ethynylbenzene, which can be synthesized through the following steps:
Friedel-Crafts Acylation: This step involves the acylation of chlorobenzene to introduce an acyl group.
Conversion to Alkane: The acyl group is then reduced to an alkane.
Nitration: The final step involves the nitration of the intermediate compound to introduce the nitro group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-ethynyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-ethynyl-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2-ethynyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl group can participate in reactions that modify the structure and function of biomolecules .
Comparison with Similar Compounds
1-Chloro-2-ethynyl-4-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-2-ethynylbenzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1-Bromo-2-ethynylbenzene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
1-Chloro-4-ethynylbenzene: The position of the ethynyl group is different, leading to variations in chemical behavior.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of both the nitro and ethynyl groups.
Properties
CAS No. |
2027499-89-2 |
---|---|
Molecular Formula |
C8H4ClNO2 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
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